5-Bromo-2-nitrobenzyl fluoride
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Overview
Description
5-Bromo-2-nitrobenzyl fluoride: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a fluoromethyl group at the second position, and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(fluoromethyl)-1-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitrobenzyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 4-Bromo-2-(fluoromethyl)-1-aminobenzene.
Oxidation: 4-Bromo-2-(fluoromethyl)benzoic acid or 4-Bromo-2-(fluoromethyl)benzaldehyde.
Scientific Research Applications
Chemistry: 5-Bromo-2-nitrobenzyl fluoride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzyl fluoride depends on its specific application and the nature of its derivatives
Enzyme Inhibition: Derivatives of this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: Some derivatives may act as ligands for specific receptors, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Similar structure but with an amino group instead of a nitro group.
4-Bromo-2-fluorobenzonitrile: Similar structure but with a cyano group instead of a nitro group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
Uniqueness: 5-Bromo-2-nitrobenzyl fluoride is unique due to the presence of both a fluoromethyl and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .
Properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNZLBWRPJWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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